2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
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Overview
Description
2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom, a phenyl group substituted with a methyl group, and an amino group attached to the imidazo[1,2-a]pyridine core The phenol group further adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and the phenol group can enhance its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2-{6-Bromo-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to the presence of the bromine atom and the specific substitution pattern on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16BrN3O |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[6-bromo-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16BrN3O/c1-13-6-9-15(10-7-13)22-20-19(16-4-2-3-5-17(16)25)23-18-11-8-14(21)12-24(18)20/h2-12,22,25H,1H3 |
InChI Key |
JRHYHKCDYPLQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=C4O |
Origin of Product |
United States |
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